molecular formula C30H32BrClN4O2 B1669120 N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide CAS No. 336115-72-1

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

カタログ番号: B1669120
CAS番号: 336115-72-1
分子量: 596.0 g/mol
InChIキー: PZVLDHUUSWUATQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CK0106023は、ヒトEg5としても知られるキネシン紡錘体タンパク質(KSP)の強力かつ特異的な阻害剤です。KSPは、有糸分裂紡錘体の機能に重要な役割を果たす微小管モータータンパク質のキネシンスーパーファミリーのメンバーです。 CK0106023は、いくつかのヒト腫瘍細胞株において有糸分裂停止と増殖阻害を引き起こすことで、顕著な抗腫瘍活性を示してきました .

科学的研究の応用

Antitumor Activity

CK0106023 has been extensively studied for its antitumor properties:

  • In Vitro Studies : The compound has shown significant growth inhibition across various human tumor cell lines, including breast and prostate cancer cells. It induces cell cycle arrest at the metaphase stage, which is critical for preventing tumor proliferation.
  • In Vivo Studies : Preclinical trials in tumor-bearing mice demonstrated that CK0106023 effectively reduces tumor size and induces monoaster formation, which is indicative of its mechanism of action against KSP .

Drug Resistance Research

Research indicates that CK0106023 may help overcome drug resistance commonly observed in cancer therapies. Its unique mechanism allows it to be effective against cancer cells that have developed resistance to conventional chemotherapeutics .

Case Study 1: Breast Cancer

A study involving CK0106023 demonstrated its efficacy in inhibiting the growth of breast cancer cell lines resistant to taxanes. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspases, highlighting its potential as a second-line treatment option .

Case Study 2: Prostate Cancer

In prostate cancer models, CK0106023 was shown to significantly reduce tumor volume and increase survival rates compared to untreated controls. The compound's ability to induce mitotic arrest was confirmed through immunofluorescence assays that showed disrupted microtubule dynamics .

Potential Future Applications

Given its promising results in preclinical studies, further exploration into CK0106023's applications could include:

  • Combination Therapies : Investigating its efficacy when combined with other chemotherapeutic agents.
  • Targeted Delivery Systems : Developing formulations that enhance bioavailability and target delivery to tumor sites.

生物活性

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide, commonly referred to as CK0106023, is a potent inhibitor of kinesin spindle protein (KSP), also known as Eg5. This compound has garnered attention due to its significant antitumor activity and specific mechanism of action, making it a candidate for further therapeutic development.

Chemical Structure and Properties

The chemical structure of CK0106023 is characterized by a complex arrangement that includes a quinazoline moiety, a benzamide group, and a bromo substituent. Its molecular formula is C30H32BrClN4O2C_{30}H_{32}BrClN_4O_2, with a molecular weight of 596.0 g/mol . The compound exhibits high solubility in organic solvents, which facilitates its use in biological assays.

CK0106023 acts as an allosteric inhibitor of KSP by binding to the motor domain and inhibiting its ATPase activity. This inhibition leads to mitotic arrest in cancer cells, thereby preventing their proliferation . The compound demonstrates a Ki value of 12 nM for KSP, indicating its high potency compared to earlier KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM) .

Biological Activity and Antitumor Effects

CK0106023 has shown remarkable antitumor effects across various human tumor cell lines. It induces significant mitotic arrest and growth inhibition, which has been validated through multiple in vitro and in vivo studies. Notably, preclinical studies have demonstrated that CK0106023 induces monoaster formation in tumor-bearing mice, mirroring its effects observed in cultured cells .

Table 1: Comparative Potency of KSP Inhibitors

CompoundKi (nM)IC50 (μM)Mechanism
CK010602312-Allosteric inhibitor
Monastrol-30KSP inhibitor
Terpendole E-14.6KSP inhibitor
Paclitaxel--Microtubule stabilizer

Selectivity for KSP

Research indicates that CK0106023 exhibits selectivity for KSP among various kinesins tested. This specificity reduces the likelihood of off-target effects that are often associated with broader-spectrum inhibitors . Such selectivity is crucial for minimizing adverse effects during therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety profile of CK0106023:

  • In Vitro Studies : In cell line assays, CK0106023 demonstrated significant cytotoxicity against various cancer types including breast (MDA-MB-231), gastric (NUGC-3), and liver (SK-Hep-1) cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
  • In Vivo Efficacy : Animal models have shown that administration of CK0106023 results in substantial tumor size reduction without notable toxicity to normal tissues. This suggests a favorable therapeutic index .
  • Comparative Studies : In comparative studies against paclitaxel, CK0106023 exhibited superior antitumor activity in terms of both efficacy and safety profile, positioning it as a promising candidate for further clinical development .

特性

IUPAC Name

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLDHUUSWUATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955247
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336115-72-1
Record name CK-0106023
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-0106023
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。